p-Nitrophenyl-D-Cellobioside Heptacetate
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Overview
Description
Preparation Methods
The synthesis of p-Nitrophenyl-D-Cellobioside Heptacetate involves the acetylation of p-Nitrophenyl-D-Cellobioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p-Nitrophenyl-D-Cellobioside Heptacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. For example, hydrolysis of this compound in the presence of a strong acid or base results in the formation of p-Nitrophenol and D-Cellobiose . Reduction reactions may involve reagents such as sodium borohydride, leading to the formation of reduced derivatives .
Scientific Research Applications
p-Nitrophenyl-D-Cellobioside Heptacetate is widely used in scientific research, particularly in the study of enzyme kinetics and activity. It serves as a substrate for cellobiohydrolase assays, allowing researchers to measure the activity of cellulase enzymes . This compound is also used in the development of sensitive assays for the determination of enzyme activity, which is crucial in various fields such as biochemistry, molecular biology, and biotechnology .
Mechanism of Action
The mechanism of action of p-Nitrophenyl-D-Cellobioside Heptacetate involves its hydrolysis by cellobiohydrolase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of p-Nitrophenol and D-Cellobiose . The p-Nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s activity and kinetics .
Comparison with Similar Compounds
Similar compounds to p-Nitrophenyl-D-Cellobioside Heptacetate include p-Nitrophenyl-β-D-Cellobioside and o-Nitrophenyl-β-D-Cellobioside . These compounds share similar structures and are used in similar applications, such as enzyme activity assays. the kinetics of their enzymatic hydrolysis may vary, and they may exhibit different binding modes and hydrolysis characteristics . This compound is unique in its heptacetate form, which provides specific advantages in certain assays and research applications .
Properties
Molecular Formula |
C32H39NO20 |
---|---|
Molecular Weight |
757.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3 |
InChI Key |
NAPXHRWKTGFZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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